Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-
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Overview
Description
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-, also known as 7,7-dimethylbicyclo[2.2.1]hept-2-ene, is a cyclic olefin with the molecular formula C10H16. This compound is a derivative of norbornene, featuring two additional methyl groups at the 7th position. It is commonly used in organic synthesis and polymer chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isoprene, followed by hydrogenation and subsequent dehydrogenation steps to introduce the double bond at the 2nd position .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- often involves the use of transition metal catalysts to facilitate the polymerization and dimerization processes. For instance, the vinylic polymerization of norbornene derivatives with cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Saturated Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Produced through substitution reactions.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- involves its ability to undergo various chemical transformations due to the strained nature of its bicyclic structure. The double bond at the 2nd position is particularly reactive, making it a suitable candidate for polymerization and other addition reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent compound, lacking the additional methyl groups at the 7th position.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Another derivative with a different substitution pattern.
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: A derivative with methyl groups at the 2nd and 3rd positions
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other norbornene derivatives. The presence of the two methyl groups at the 7th position enhances its stability and influences its chemical behavior, making it valuable in various applications .
Properties
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-9(2)7-3-4-8(9)6-5-7/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDNIXBGBXFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486787 |
Source
|
Record name | Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-60-2 |
Source
|
Record name | Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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